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Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965

An In-depth Technical Guide to the Pharmacology of J-113397

Introduction

J-113397, with the chemical name 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-
piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent, selective, and non-peptidyl
antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid
Receptor-Like 1 (ORL-1) or NOP receptor.[1][2] Its high affinity and selectivity have established
it as a critical pharmacological tool for elucidating the diverse physiological and pathological
roles of the N/OFQ system.[1][2] This document provides a comprehensive overview of the
pharmacology of J-113397, detailing its binding characteristics, functional activity, effects on
signaling pathways, and its application in in vivo models.

Pharmacodynamics

The primary mechanism of action of J-113397 is competitive antagonism at the ORL-1
receptor.[1][2] It effectively blocks the binding and subsequent signaling of the endogenous
ligand, N/OFQ.

Receptor Binding Profile

J-113397 displays high affinity for the human and mouse ORL-1 receptors with significantly
lower affinity for the classical opioid receptors (u, 8, and K), demonstrating its high selectivity.[1]

[2]
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Selectivity (fold

Receptor Species Preparation Ki (nM)
vs. hORL-1)
Cloned (CHO
ORL-1 Human 1.8[1][2] -
cells)
ORL-1 Mouse Brain 1.1[1][2] -
o Cloned (CHO
p-opioid (MOP) Human 1000[1][2] ~556
cells)
- Cloned (CHO
o-opioid (DOP) Human >10,000[1][2] >5556
cells)
o Cloned (CHO
K-opioid (KOP) Human Is) 640[1][2] ~356
cells

Functional Activity

Functional assays confirm that J-113397 acts as a pure antagonist with no intrinsic agonist
activity.[3] It effectively inhibits N/JOFQ-stimulated G-protein coupling and downstream signaling
cascades.

Assay Cell Line / Tissue Parameter Value

[225]][Tyrt4]nociceptin

o CHO-ORL1 cells ICs0 (NM) 2.3[4][5]
Binding
N/OFQ-stimulated
o CHO-ORL1 cells ICs0 (NM) 5.3[1][2]
[3>*S]GTPyS Binding
N/OFQ-stimulated i
o Mouse Brain ICso0 (NM) 7.6[3]
[33S]GTPyS Binding
Forskolin-stimulated
] CHO-ORL1 cells ICs0 (NM) 26[4][5]
CcAMP Accumulation
N/OFQ-activated K+
Rat PAG Neurons pA:2 8.37[6]

Current (Patch Clamp)
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Signaling Pathways

The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/Go
proteins.[7] Activation by an agonist like N/OFQ leads to the inhibition of adenylyl cyclase,
reducing intracellular cyclic AMP (CAMP) levels. It also modulates ion channels, specifically
activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-
type voltage-gated calcium channels.[1][6] J-113397 blocks these signaling events by
preventing the initial receptor activation.
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ORL-1 receptor signaling pathway blocked by J-113397.

In Vivo Pharmacology

In animal models, J-113397 has been shown to reverse the effects of NJOFQ. When
administered subcutaneously, it dose-dependently inhibits hyperalgesia induced by
intracerebroventricular (i.c.v.) administration of N/OFQ in the mouse tail-flick test.[1][2] It has
also been investigated in models of Parkinson's disease, where it was found to attenuate
parkinsonian-like symptoms in rats, suggesting a role for the N/OFQ system in motor control.[6]

[8]

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacology of J-
113397.

Radioligand Binding Assay

This assay quantifies the affinity of J-113397 for the ORL-1 receptor by measuring its ability to
displace a radiolabeled ligand.

Methodology:

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the
human ORL-1 receptor (CHO-ORL1).[4][5]

 Incubation: Cell membranes are incubated with a fixed concentration of the radioligand (e.g.,
[251][Tyr*4]nociceptin) and varying concentrations of J-113397.

o Binding Reaction: The reaction is carried out in a binding buffer at a specified temperature
and duration.

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Quantification: The radioactivity retained on the filters is measured using a gamma counter.
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« Data Analysis: ICso values are determined from concentration-response curves and
converted to Ki values using the Cheng-Prusoff equation.
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Prepare CHO-ORL1 Prepare assay buffer, radioligand
cell membranes ([*2°1]N/OFQ), and J-113397 dilutions

Prepare membranes

Incubate membranes, radioligand,
and J-113397

Separate bound and free ligand
via rapid filtration
Quantify radioactivity
on filters (gamma counter)

Generate concentration-
response curve

(e.g., CHO-ORL1)

Incubate membranes with:
- N/OFQ (agonist)
- [®*S]GTPYS
- GDP
- J-113397 (varied conc.)

Terminate reaction and filter
to isolate membranes

Quantify bound [33S]GTPyS
(Scintillation Counting)

Calculate ICso and Ki values

Analyze inhibition curve
to determine I1Cso/pA2
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Incubate (e.g., 15 min, 37°C)
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intracellular cAMP

Plot concentration-response
and calculate I1Cso
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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